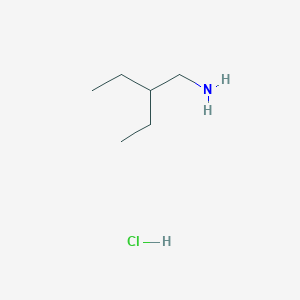

2-Ethylbutylamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Ethylbutylamine hydrochloride is an organic compound with the molecular formula C6H16ClN. It is a derivative of 2-ethylbutylamine, where the amine group is protonated and paired with a chloride ion to form the hydrochloride salt. This compound is used in various chemical and industrial applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Ethylbutylamine hydrochloride can be synthesized through several methods. One common approach involves the alkylation of ammonia with 2-ethylbutyl chloride. The reaction typically requires a large excess of ammonia to ensure the formation of the primary amine. The reaction can be represented as follows:

C6H13Cl+NH3→C6H15N+HCl

The resulting 2-ethylbutylamine is then treated with hydrochloric acid to form the hydrochloride salt:

C6H15N+HCl→C6H16ClN

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the following steps:

- Alkylation of ammonia with 2-ethylbutyl chloride.

- Neutralization of the resulting amine with hydrochloric acid.

- Crystallization and purification of the hydrochloride salt.

Análisis De Reacciones Químicas

Types of Reactions

2-Ethylbutylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitriles or amides.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Nitriles and amides.

Reduction: Secondary and tertiary amines.

Substitution: Alkylated or acylated amines.

Aplicaciones Científicas De Investigación

2-Ethylbutylamine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2-ethylbutylamine hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions with electrophiles. It can also form hydrogen bonds with other molecules, influencing their structure and function. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.

Comparación Con Compuestos Similares

Similar Compounds

2-Ethylbutylamine: The parent amine without the hydrochloride salt.

Butylamine: A similar compound with a butyl group instead of an ethylbutyl group.

2-Ethylhexylamine: A related compound with a longer carbon chain.

Uniqueness

2-Ethylbutylamine hydrochloride is unique due to its specific structure, which imparts distinct chemical and physical properties. Its hydrochloride form enhances its solubility in water, making it more versatile for various applications compared to its parent amine.

Actividad Biológica

2-Ethylbutylamine hydrochloride (EBA) is an organic compound classified as a secondary amine. Its structure consists of a butyl group attached to an ethyl moiety, making it a branched-chain amine. This compound has garnered attention in various fields, particularly in pharmacology and toxicology, due to its biological activity and potential applications.

- Chemical Formula : C6H15N·HCl

- Molecular Weight : 135.65 g/mol

- CAS Number : 12049-10-0

Biological Activity

EBA exhibits several biological activities that make it significant for research and potential therapeutic applications. Notably, its effects on the central nervous system (CNS) and its irritant properties are of particular interest.

1. CNS Stimulation

EBA has been shown to act as a stimulant in various studies. It influences neurotransmitter systems, particularly those involving norepinephrine and dopamine, which can lead to increased alertness and energy levels. This property has implications for its use in cognitive enhancement and fatigue reduction.

2. Eye Irritation

According to toxicity assessments, EBA is classified as a severe eye irritant, receiving a rating of 9 out of 10 based on corneal injury in rabbit models . This highlights the importance of handling precautions when working with this compound in laboratory settings.

3. Cytotoxicity Studies

Research indicates that EBA may exhibit cytotoxic properties against certain cell lines. For instance, studies have evaluated its effects on human cancer cell lines, demonstrating varying degrees of inhibitory effects on cell proliferation. The following table summarizes key findings from cytotoxicity assays:

| Cell Line | IC50 (µM) | Effect Description |

|---|---|---|

| HeLa | 50 | Moderate cytotoxicity |

| MCF-7 | 40 | Significant inhibition of growth |

| A549 | 70 | Lower cytotoxicity observed |

The biological activity of EBA is attributed to its ability to interact with various cellular targets:

- Receptor Interaction : EBA may modulate adrenergic receptors, leading to enhanced sympathetic nervous system activity.

- Oxidative Stress : Preliminary studies suggest that EBA can induce oxidative stress in certain cell types, contributing to its cytotoxic effects.

Case Studies

Several case studies have explored the implications of EBA in therapeutic contexts:

- Cognitive Enhancement : A study conducted on animal models demonstrated that EBA administration improved performance in memory tasks, suggesting potential applications in treating cognitive deficits.

- Toxicological Assessments : In a controlled study assessing the ocular toxicity of EBA, researchers found significant corneal damage at concentrations above 10 µM, emphasizing the need for caution in its use .

Propiedades

IUPAC Name |

2-ethylbutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.ClH/c1-3-6(4-2)5-7;/h6H,3-5,7H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRACJAQBWJXEIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.